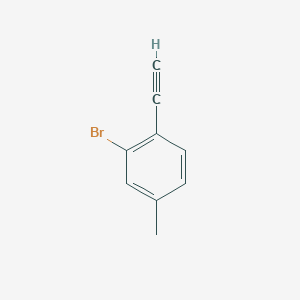

2-Bromo-1-ethynyl-4-methylbenzene

Description

2-Bromo-1-ethynyl-4-methylbenzene (C₉H₇Br) is a brominated aromatic compound featuring a methyl group at the 4-position, an ethynyl group at the 1-position, and a bromine atom at the 2-position. Its molecular weight is 193.973 Da, with an InChIKey identifier of UESKTOOBVQXNFQ-UHFFFAOYSA-N . This compound is primarily utilized in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, and advanced materials.

Properties

IUPAC Name |

2-bromo-1-ethynyl-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c1-3-8-5-4-7(2)6-9(8)10/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESKTOOBVQXNFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethynyl-4-methylbenzene typically involves the bromination of 1-ethynyl-4-methylbenzene. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the following steps:

Bromination: 1-Ethynyl-4-methylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic substitution reaction.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethynyl-4-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in the presence of solvents like dimethyl sulfoxide (DMSO).

Sonogashira Coupling: Palladium catalysts (Pd(PPh3)4) and copper iodide (CuI) are commonly used in the presence of a base like triethylamine (Et3N).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Coupling Reactions: Products include various substituted alkynes and alkenes.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the reaction conditions.

Scientific Research Applications

2-Bromo-1-ethynyl-4-methylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

Medicine: It is involved in the synthesis of potential drug candidates and in medicinal chemistry research.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethynyl-4-methylbenzene involves its reactivity towards various chemical reagents. The bromine atom and ethynyl group are key functional groups that participate in reactions. The compound can act as an electrophile in substitution reactions and as a nucleophile in coupling reactions. The molecular targets and pathways depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-bromo-1-ethynyl-4-methylbenzene with structurally analogous brominated aromatic derivatives, focusing on substituent effects, synthesis, reactivity, and applications.

1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene (C₁₅H₁₁BrO)

- Structure : Features a methoxyphenyl-ethynyl group at the 4-position and bromine at the 1-position.

- Synthesis: Typically synthesized via Sonogashira coupling between 1-bromo-4-iodobenzene and 4-methoxyphenylacetylene.

- Reactivity : The electron-donating methoxy group enhances stability but reduces electrophilic substitution reactivity compared to the methyl group in this compound.

- Applications : Used in optoelectronic materials due to extended conjugation from the methoxyphenyl group .

4-Bromo-2-ethoxy-1-methylbenzene (C₉H₁₁BrO)

- Structure : Substituted with ethoxy (2-position) and methyl (4-position) groups.

- Synthesis: Prepared via alkylation of 4-bromo-2-methylphenol using ethylating agents (e.g., 2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate) in basic conditions, achieving 98% purity after column chromatography .

- Reactivity : The ethoxy group increases solubility in polar solvents but reduces thermal stability compared to ethynyl-containing analogs.

- Applications : Intermediate in surfactant and polymer synthesis .

2-Bromo-1-(2-bromoethoxy)-4-methylbenzene (C₉H₁₀Br₂O)

- Structure : Contains a bromoethoxy substituent at the 1-position and methyl at the 4-position.

- Synthesis: Synthesized from 2-bromo-4-methylphenol via reaction with 1,2-dibromoethane, yielding 84% product after purification .

- Reactivity : The bromoethoxy group enables nucleophilic substitutions, offering pathways for dendrimer and macrocycle synthesis.

- Applications : Used in supramolecular chemistry and ligand design .

1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene (C₁₁H₁₅BrO)

- Structure : Includes isopropyl (5-position), methoxy (4-position), and methyl (2-position) groups.

- Synthesis : Prepared via Friedel-Crafts alkylation or Grignard reactions, as demonstrated for related bromoethylhexylbenzenes .

- Reactivity : Bulkier isopropyl groups sterically hinder reactions at the aromatic ring, contrasting with the accessible ethynyl group in this compound.

- Applications : Explored in liquid crystal and agrochemical research .

Table 1: Key Comparative Data

Biological Activity

2-Bromo-1-ethynyl-4-methylbenzene, also known as 4-methyl-2-bromo-1-ethynylbenzene, is an organic compound with significant biological activity. This article explores its mechanisms of action, potential medicinal applications, and relevant research findings.

This compound has a molecular formula of C9H9Br and a molecular weight of 197.08 g/mol. Its structure features a bromine atom attached to a benzene ring substituted with an ethynyl group and a methyl group.

The biological activity of this compound primarily involves its interactions with various biological targets, including enzymes and receptors. The compound can modulate signal transduction pathways through:

- Hydrogen Bonding : Interactions with amino acid residues in target proteins.

- Hydrophobic Interactions : Favorable interactions with lipid membranes or hydrophobic pockets in proteins.

- Van der Waals Forces : Contributing to the stability of the ligand-receptor complex.

These interactions can lead to alterations in enzyme activity or receptor signaling, influencing various biological processes such as cell proliferation and apoptosis .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that treatment with this compound resulted in significant reductions in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC3) at concentrations as low as 10 µM .

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in cancer metabolism, such as aromatase and cyclooxygenase (COX) enzymes. Inhibition of these enzymes can reduce the synthesis of estrogen and inflammatory mediators, respectively, which are crucial in tumor growth and progression .

Case Studies

- Study on MCF-7 Cells : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death compared to untreated controls .

- Inhibition of COX Enzymes : Another study assessed the compound's ability to inhibit COX enzymes. The findings indicated that this compound significantly reduced COX activity by approximately 70% at a concentration of 25 µM, suggesting its potential use as an anti-inflammatory agent .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.